omega-conotoxin MVIID
Description
Properties
CAS No. |
153887-08-2 |
|---|---|
Molecular Formula |
C99H164N42O33S7 |
Molecular Weight |
2695.082 |
InChI |
InChI=1S/C99H164N42O33S7/c1-44-76(155)134-61(37-144)90(169)139-63-41-180-181-42-64-92(171)133-57(29-68(103)148)87(166)127-50(12-7-24-115-97(108)109)79(158)119-33-72(152)124-51(13-8-25-116-98(110)111)82(161)136-62(75(105)154)39-177-179-43-66(137-88(167)58(30-69(104)149)132-86(165)56(28-46-15-17-47(146)18-16-46)131-84(163)55(21-27-175-3)130-95(174)74(45(2)145)141-85(164)52(10-4-5-22-100)128-83(162)53(129-91(63)170)14-9-26-117-99(112)113)94(173)140-65(93(172)135-59(35-142)81(160)121-34-73(153)125-60(36-143)89(168)138-64)40-178-176-38-48(101)77(156)126-54(19-20-67(102)147)80(159)120-32-71(151)123-49(11-6-23-114-96(106)107)78(157)118-31-70(150)122-44/h15-18,44-45,48-66,74,142-146H,4-14,19-43,100-101H2,1-3H3,(H2,102,147)(H2,103,148)(H2,104,149)(H2,105,154)(H,118,157)(H,119,158)(H,120,159)(H,121,160)(H,122,150)(H,123,151)(H,124,152)(H,125,153)(H,126,156)(H,127,166)(H,128,162)(H,129,170)(H,130,174)(H,131,163)(H,132,165)(H,133,171)(H,134,155)(H,135,172)(H,136,161)(H,137,167)(H,138,168)(H,139,169)(H,140,173)(H,141,164)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)(H4,112,113,117)/t44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,74-/m0/s1 |
InChI Key |
AXLMZYSZIGYXPI-BNCSOAJHSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CCC(=O)N)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC4=CC=C(C=C4)O)CC(=O)N)C(=O)N)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CO |
Synonyms |
omega-conotoxin MVIID |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Omega Conotoxin Mviid
Identification from Conus magus Venom
Omega-conotoxin MVIID was first identified through the analysis of a venom duct cDNA library from the marine cone snail, Conus magus. This molecular biology approach allowed for the deduction of the peptide's primary amino acid sequence from its corresponding complementary DNA (cDNA). This method of discovery highlights a significant shift from traditional protein purification techniques, enabling the identification of novel venom components directly from their genetic blueprint. The identification of this compound as one of four major omega-conotoxin sequence variants from Conus magus venom underscores the diversity of neurotoxins within a single species. uniprot.org
Methodologies for Peptide Isolation and Purification
Following the determination of its amino acid sequence from the cDNA clone, this compound was produced via chemical synthesis. uniprot.org This strategy was employed to efficiently yield the biologically active isomer of the peptide, complete with its characteristic disulfide bonds. The chemical synthesis and subsequent purification, confirmed by analytical High-Performance Liquid Chromatography (HPLC) and mass spectrometry, provided the necessary quantities of pure toxin for detailed structural and functional characterization. uah.es While traditional methods for isolating conotoxins involve the extraction of crude venom from the snail's venom duct followed by chromatographic fractionation, the primary route for obtaining pure this compound for research has been through this targeted synthetic approach based on its genetic sequence. uah.esnih.gov
Initial Biochemical Characterization and Activity Profiling
The three-dimensional structure of this compound in an aqueous solution was determined using two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy. uah.esnih.gov These studies revealed a compact and globular molecular structure stabilized by three disulfide bonds. The structure includes a short, triple-stranded antiparallel beta-sheet, a common motif among omega-conotoxins. uah.esmdpi.com Despite this structural similarity to other omega-conotoxins such as GVIA, MVIIA, and MVIIC, this compound exhibits a high degree of flexibility, particularly in the loops between the cysteine residues. uah.es
Initial activity profiling has established this compound as a blocker of voltage-gated calcium channels. uniprot.org Notably, it demonstrates a greater ability to discriminate against the N-type calcium channel subtype compared to other omega-conotoxin variants. uniprot.org This suggests that this compound is a valuable ligand for studying calcium channel subtypes that are not of the L- or N-subclasses. uniprot.org In comparative studies using bovine adrenal chromaffin cells, this compound was shown to block potassium-evoked calcium ion entry and whole-cell barium currents, with a potency that differs from that of omega-conotoxin MVIIC. uah.es
Biochemical Characteristics of this compound
| Characteristic | Description |
|---|---|
| Structure | Short antiparallel beta-strand stabilized by three disulfide bonds. uah.es |
| Flexibility | High mobility observed in the segments between residues 10 to 13. uah.esnih.gov |
| Folding | Similar folding pattern to other ω-conotoxins (GVIA, MVIIA, MVIIC), suggesting the disulfide bond pattern dictates the overall structure. uah.esnih.gov |
Activity Profile of this compound
| Parameter | Finding |
|---|---|
| Primary Target | Voltage-gated calcium channels, with a preference for non-N-type subtypes. uniprot.org |
| Effect on Ion Channels | Blocks K+-evoked 45Ca2+ entry and whole-cell Ba2+ currents in bovine adrenal chromaffin cells. uah.es |
| Comparative Binding Affinity (Bovine Adrenal Medullary Membranes) | Displaced [125I]ω-conotoxin GVIA with an IC50 value of approximately 100 nM. uah.es |
| Comparative Binding Affinity (Bovine Adrenal Medullary Membranes) | Displaced [125I]ω-conotoxin MVIIC with an IC50 value of approximately 80 nM. uah.es |
| Effect on Secretion | Reduced K+-evoked catecholamine secretion in bovine chromaffin cells by 70% at a concentration of 1 µM. uah.es |
Molecular Structure and Conformation of Omega Conotoxin Mviid
Determination of Primary Amino Acid Sequence
Table 1: Primary Amino Acid Sequence of ω-Conotoxin MVIID and Related ω-Conotoxins
| Toxin | Sequence | Length |
|---|---|---|
| ω-CgTx MVIID | C G Q L G K S C R L T S Y N C C S G S C N R R G - NH₂ | 26 |
| ω-CgTx MVIIA | C K G K G A P C R K T M Y D C C T G S C R S G K C - NH₂ | 25 |
| ω-CgTx GVIA | C K S O G S S C S O T S Y N C C R S C N O Y T K R C Y - NH₂ | 27 |
| ω-CnTx CVID | C K G K G A S C S R L M Y D C C T G S C R S G K C - NH₂ | 25 |
(Note: O represents hydroxyproline; -NH₂ indicates C-terminal amidation)
Disulfide Bond Connectivity and Cysteine Framework Analysis
The structure of ω-conotoxin MVIID is stabilized by three intramolecular disulfide bonds formed by its six conserved cysteine residues. nih.gov These bonds create a highly stable and compact conformation known as the inhibitor cystine knot (ICK) motif. This motif is characteristic of the ω-conotoxin family and is essential for maintaining the peptide's three-dimensional fold. mdpi.com
The cysteine framework for ω-conotoxins, including MVIID, is designated as Framework VI/VII, with a pattern of C-C-CC-C-C. mdpi.com The specific disulfide bond connectivity in ω-conotoxin MVIID follows the canonical pattern observed in related toxins like MVIIA and MVIIC:
Cys¹ – Cys¹⁶
Cys⁸ – Cys²⁰
Cys¹⁵ – Cys²⁵
This rigid scaffold is critical for orienting the amino acid residues in the intervening loops, which are responsible for the toxin's interaction with its molecular target. researchgate.net The bond between Cys1 and Cys16 is noted to be the most exposed to solvent and is the first to break under reducing conditions. researchgate.net
Three-Dimensional Solution Structure Elucidation
The three-dimensional structure of ω-conotoxin MVIID in an aqueous solution was determined primarily through nuclear magnetic resonance (NMR) spectroscopy, complemented by computational techniques. nih.gov
The solution structure of ω-conotoxin MVIID was elucidated using two-dimensional proton (¹H) NMR techniques. nih.gov These experiments allow for the measurement of distances between specific protons within the peptide. A key set of experiments includes Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, providing the distance constraints necessary for structure calculation. The analysis of the NMR data for MVIID yielded a total of 267 relevant upper-bound distance restraints that were used to define its three-dimensional shape. nih.gov
The experimental distance restraints obtained from NMR were used as inputs for computational structure calculations. A standard simulated annealing protocol using the XPLOR program, integrated within the ARIA software, was employed to generate a set of possible structures. nih.gov This process involves molecular dynamics simulations where the peptide is heated to a high temperature in silico and then slowly cooled, allowing it to fold into a low-energy conformation that satisfies the experimental restraints. This method produced a final family of 18 convergent structures, providing a detailed view of the peptide's conformation in solution. nih.gov The resulting structures showed a low average root mean square deviation (RMSD) of 0.8 ± 0.3 Å for the backbone atoms, indicating a well-defined and stable fold. nih.gov
Comparative Structural Analysis with Other Omega-Conotoxins (e.g., MVIIA, GVIA, CVID)
Table 2: Structural Elements of ω-Conotoxin MVIID
| Structural Feature | Residue Positions |
|---|---|
| β-strand 1 | Residues 5-8 |
| β-strand 2 | Residues 19-21 |
| β-strand 3 | Residues 23-25 |
Despite the highly conserved backbone fold, there are significant differences in the amino acid sequences of the four loops connecting the cysteine residues. These differences are responsible for the distinct pharmacological profiles of each toxin. For instance, ω-conotoxins GVIA and MVIIA are highly selective for N-type calcium channels, whereas MVIID and its analogue MVIIC also potently block P/Q-type channels. jneurosci.orgmdpi.com Structural analysis of MVIID revealed that the segment between residues 10 and 13 exhibits the highest degree of mobility. nih.gov This loop includes Tyr¹³, a residue known to be critical for the binding of GVIA and MVIIA to N-type channels. nih.gov The subtle conformational and chemical differences in these variable loop regions are key determinants for discriminating between different calcium channel subtypes. nih.gov
Identification of Conserved and Variable Structural Motifs within the Omega-Conotoxin Superfamily
The omega-conotoxin superfamily is built upon a foundational paradox: a highly conserved structural framework that supports immense functional diversity.
Conserved Motifs:
Inhibitor Cystine Knot (ICK): The most conserved feature is the cysteine scaffold (C¹-C⁴, C²-C⁵, C³-C⁶) and the resulting knot-like structure. This provides exceptional stability to the peptide. mdpi.com
Triple-Stranded β-sheet: The canonical ω-conotoxin fold includes a small triple-stranded antiparallel β-sheet, which forms the core of the molecule. mdpi.com
Conserved Glycine (B1666218): A glycine residue is typically conserved in the first loop (Gly⁵ in MVIID), which is believed to be important for allowing the correct turn in the peptide backbone. mdpi.com
Variable Motifs:
Hypervariable Loops: The primary source of diversity lies in the four loops of amino acids that connect the cysteine residues. The length and composition of these loops vary significantly between different ω-conotoxins. nih.gov These loops present different arrays of chemical functionalities (e.g., charged, hydrophobic, polar residues) on the surface of the stable scaffold. This variability allows different toxins to achieve high affinity and selectivity for a wide range of ion channel subtypes. mdpi.com The ability of the conserved ICK framework to present these hypervariable loops for molecular recognition is a key evolutionary strategy of the Conus genus.
Molecular Targets and Mechanism of Action of Omega Conotoxin Mviid
Identification and Characterization of Voltage-Gated Calcium Channel Subtypes as Targets
The primary molecular targets of ω-conotoxin MVIID are high-voltage-activated (HVA) calcium channels. nih.govebiohippo.com It was first identified through the analysis of a cDNA clone from Conus magus. nih.gov Subsequent research established its role as a blocker of neuronal VGCCs. nih.govebiohippo.com Unlike some other conotoxins that show high specificity for a single channel subtype, ω-conotoxin MVIID interacts with multiple subtypes of VGCCs. physiology.org Its actions have been demonstrated on native channels in various neuronal preparations, including central neurons and the neuromuscular junction. ebiohippo.comuba.ar The interaction is direct, with the toxin binding to an external site on the channel protein to physically occlude the pore, thereby preventing calcium ion influx. mdpi.comnih.gov
Detailed Specificity and Selectivity Profiling on Calcium Channel Isoforms (e.g., CaV2.1, CaV2.2, CaV2.3)
The pharmacological profile of ω-conotoxin MVIID is distinguished by its unique pattern of selectivity for different calcium channel isoforms, particularly when compared to its more famous relatives from the same snail, ω-conotoxin MVIIA and MVIIC.
A defining characteristic of ω-conotoxin MVIID is its significant discrimination against the N-type (CaV2.2) calcium channel. nih.govebiohippo.com This sets it apart from many other omega-conotoxins, such as GVIA and MVIIA, which are known for their potent and selective blockade of N-type channels. mdpi.comfrontiersin.org Research indicates that ω-conotoxin MVIID displays greater discrimination against the N-type channel subtype than any other omega-conotoxin variant identified to date. nih.govebiohippo.com While it can block N-type channels, it does so with lower affinity compared to its action on other subtypes, making it a valuable tool for isolating and studying non-N-type currents. physiology.org
Omega-conotoxin MVIID is a particularly useful ligand for studying calcium channel subtypes that are not of the L- or N-subclasses. nih.gov It has been shown to block P/Q-type (CaV2.1) and potentially other "P-like" calcium channels. ebiohippo.comopenneurologyjournal.comopenneurologyjournal.com Its activity profile often resembles that of ω-conotoxin MVIIC, which also blocks both N-type and P/Q-type channels. physiology.orghellobio.comebi.ac.uk
Studies at the mouse neuromuscular junction, where transmitter release is primarily mediated by P/Q-type channels, have provided quantitative data on its potency. In this system, ω-conotoxin MVIID was found to inhibit transmitter release with a half-maximal inhibitory concentration (IC50) of 1.4 µM. uba.ar This indicates a significantly lower potency compared to ω-conotoxin MVIIC, which blocked release with an IC50 of 39 nM in the same study. uba.ar This suggests that while both toxins target P/Q-type channels, structural differences between them lead to a substantial disparity in binding affinity and inhibitory power.
| Compound | Target Channel Type (Presumed) | IC50 | Reference |
|---|---|---|---|
| ω-Conotoxin MVIID | P/Q-type (CaV2.1) | 1.4 µM | uba.ar |
| ω-Conotoxin MVIIC | P/Q-type (CaV2.1) | 39 nM | uba.ar |
Electrophysiological Characterization of Channel Inhibition Kinetics
The mechanism of channel inhibition by ω-conotoxin MVIID has been elucidated through detailed electrophysiological studies.
The patch-clamp technique, in both whole-cell and single-channel configurations, has been indispensable for characterizing the effects of ω-conotoxin MVIID. frontiersin.orgnih.govnih.gov Whole-cell voltage-clamp recordings from neurons have demonstrated that application of the toxin leads to a reduction in the amplitude of calcium currents. ebiohippo.com These studies confirm that the toxin acts by blocking the channel's conduction pathway.
The interaction between omega-conotoxins and VGCCs can be strongly dependent on the membrane potential, a phenomenon best studied using voltage-clamp protocols. nih.gov For many conotoxins, the affinity for the channel is higher when the channel is in an inactivated state, which is favored by membrane depolarization. nih.govcore.ac.uk Conversely, strong hyperpolarization can accelerate the dissociation of the toxin from its binding site. nih.govnih.gov
A key feature of the channel blockade by ω-conotoxin MVIID is its reversibility. physiology.org This contrasts with the persistent or quasi-irreversible block produced by other toxins like ω-conotoxin GVIA. nih.gov Electrophysiological experiments on adrenal chromaffin cells have shown that the block of N-type current by ω-conotoxin MVIID can be washed out, allowing for the recovery of channel function. physiology.org This property makes it a convenient experimental tool to pharmacologically isolate P/Q-type currents by first applying and then washing out ω-conotoxin MVIID to remove the N-type component. physiology.org The reversibility is also influenced by the concentration of divalent cations like Ca²⁺ in the extracellular solution, which can interfere with the binding of conotoxins to their targets. uba.arcore.ac.uk
| Property | Description | References |
|---|---|---|
| Primary Target | Voltage-Gated Calcium Channels (VGCCs) | nih.govebiohippo.com |
| Selectivity Profile | Blocks P/Q-type (CaV2.1) and N-type (CaV2.2) channels, with strong discrimination against N-type. | nih.govebiohippo.comphysiology.orgopenneurologyjournal.com |
| Mechanism of Action | Direct channel pore block. | mdpi.comnih.gov |
| Block Reversibility | Reversible, allowing for washout. | physiology.org |
Elucidation of Molecular Interactions at the Channel Pore and Extracellular Domains
The inhibitory action of ω-conotoxins is achieved through a high-affinity binding interaction with the external vestibule of the calcium channel's pore-forming α1 subunit. nih.gov Structural and mutagenesis studies on ω-conotoxins and CaV2.2 channels have pinpointed the extracellular linker region connecting the S5 transmembrane segment and the P-loop (pore helix) in domain III as a critical determinant for toxin binding. mdpi.comcore.ac.uk This region forms a part of the outer mouth of the channel pore.
For highly homologous ω-conotoxins like GVIA and MVIIA, specific amino acid residues within this domain III linker are essential for the toxin-channel interaction. mdpi.com For instance, the mutation of a single glycine (B1666218) residue (Gly1326) in the rat CaV2.2 channel was shown to dramatically affect the blocking and unblocking kinetics of GVIA and MVIIA, highlighting its importance as a key interaction point. mdpi.comnih.gov While direct mutational analysis mapping the specific binding residues for ω-CTx MVIID is less detailed in the literature, the conserved mechanism among ω-conotoxins strongly suggests that it also binds to this external pore region, physically obstructing the pathway for calcium ions. core.ac.ukuq.edu.au
Table 2: Key Interaction Sites for ω-Conotoxins
| Interacting Molecule | Key Region / Residue | Role in Interaction |
|---|---|---|
| CaV2.2 Channel (α1 subunit) | Domain III S5-P-loop Linker | Primary binding site for ω-conotoxins. mdpi.comcore.ac.uk |
| CaV2.2 Channel (α1 subunit) | Glycine (G1326) | Affects toxin access and binding stability (demonstrated for GVIA/MVIIA). mdpi.com |
| ω-Conotoxin (general) | Loop 2 | Contains residues critical for binding affinity and selectivity. core.ac.ukmdpi.com |
Modulation of Presynaptic Neurotransmitter Release Mechanisms
The fundamental role of N-type and P/Q-type calcium channels is to couple membrane depolarization at the presynaptic nerve terminal with the calcium-dependent exocytosis of neurotransmitter-filled vesicles. mdpi.comfrontiersin.org By blocking these specific channels, ω-conotoxin MVIID effectively decouples this excitation-secretion process, leading to a potent inhibition of neurotransmitter release.
The specific neurotransmitters affected depend on the types of calcium channels that are dominant at a given synapse. N-type channels are widely involved in the release of various neurotransmitters, including norepinephrine (B1679862) from sympathetic nerves and glutamate (B1630785) in the central nervous system. frontiersin.orgnih.gov P/Q-type channels are also critical, particularly for fast synaptic transmission at many central synapses and at the mammalian neuromuscular junction. uba.aruba.ar
A key study demonstrated the potent effect of ω-CTx MVIID at the mouse neuromuscular junction, where acetylcholine (B1216132) release is mediated predominantly by P/Q-type calcium channels. uba.aruba.ar In this preparation, ω-CTx MVIID was shown to strongly reduce neurotransmitter release by over 80-90% at a concentration of 3 µM. uba.aruba.ar The half-maximal inhibitory concentration (IC50) for this effect was determined to be 1.4 µM, indicating a lower potency compared to the related ω-conotoxin MVIIC (IC50 = 39 nM) in this specific system. uba.aruba.ar This inhibition of acetylcholine release at the neuromuscular junction underlies the paralytic effects observed with conotoxins.
While direct studies on ω-CTx MVIID's effect on other neurotransmitters are limited, the blockade of N-type channels by related toxins like MVIIA is known to suppress the release of the excitatory neurotransmitter glutamate from primary afferent nerve terminals in the spinal cord dorsal horn, which is a key mechanism for their analgesic properties. frontiersin.org
Table 3: Effect of ω-Conotoxin MVIID on Neurotransmitter Release
| Synapse / Preparation | Dominant Channel Type | Neurotransmitter | Effect of ω-CTx MVIID | Potency (IC50) |
|---|---|---|---|---|
| Mouse Neuromuscular Junction | P/Q-type | Acetylcholine | >80% reduction in release. uba.aruba.ar | 1.4 µM. uba.aruba.ar |
Structure Activity Relationship Sar Studies of Omega Conotoxin Mviid
Identification of Key Amino Acid Residues Critical for Biological Activity
The biological activity of ω-conotoxins is highly dependent on the presence and spatial orientation of specific amino acid residues that interact with the target calcium channel. While comprehensive alanine (B10760859) scanning mutagenesis studies, like those performed on its counterparts ω-conotoxin MVIIA and GVIA, are not extensively documented specifically for MVIID in the reviewed literature, several key residues have been identified through structural studies and comparative analysis.
One of the most critical residues for the activity of many ω-conotoxins is Tyrosine at position 13 (Tyr13). nih.gov This residue is widely considered a key binding determinant, with its hydroxyl group playing a crucial role in the interaction with the N-type calcium channel. nih.gov The three-dimensional structure of ω-conotoxin MVIID, as determined by two-dimensional 1H NMR spectroscopy, shows that the segment containing Tyr13 (residues 10 to 13) exhibits the highest degree of mobility. nih.gov This flexibility may be important for its binding to the receptor.
Interestingly, unlike many other N-type selective ω-conotoxins such as MVIIA and GVIA, ω-conotoxin MVIID lacks a Lysine (B10760008) (Lys) residue at position 2. scienceopen.com In MVIIA and GVIA, Lys2 is a conserved residue that significantly contributes to their binding affinity. nih.gov The absence of this residue in MVIID suggests a different or modified interaction profile with the calcium channel compared to these other toxins.
A study involving the biotinylation of ω-conotoxin MVIID provided significant insight into the importance of another key residue. Derivatization of MVIID at the Lysine residue at position 10 (Lys10) with a biotin (B1667282) moiety resulted in a dramatic, approximately 500-fold decrease in its binding affinity. nih.gov This suggests that the region around Lys10 is critical for the toxin's interaction with its target receptor site. nih.gov
Site-Directed Mutagenesis and Alanine Scanning Analysis
As of the current literature reviewed, a systematic site-directed mutagenesis or a comprehensive alanine scanning analysis specifically for ω-conotoxin MVIID has not been extensively published. Alanine scanning is a powerful technique where individual amino acid residues are systematically replaced with alanine to determine their contribution to the peptide's function. Such studies on the closely related ω-conotoxin MVIIA have identified several residues, including Lys2, Arginine 10 (Arg10), Leucine 11 (Leu11), and Arginine 21 (Arg21), as being important for its potency. nih.gov
Given the high degree of structural homology among ω-conotoxins, it can be inferred that similar regions in MVIID are likely to be important. The significant drop in affinity upon modification of Lys10 in MVIID strongly supports the functional importance of this position, which corresponds to the critical Arg10 in MVIIA. nih.govnih.gov However, without direct mutagenesis data for MVIID, the precise contribution of each residue remains an area for further research.
Elucidation of Residues Important for Target Binding Affinity and Selectivity
The binding affinity and selectivity of ω-conotoxins are determined by a subtle interplay of various residues within the peptide. For ω-conotoxin MVIID, the aforementioned biotinylation study provides the most direct evidence for a residue critical to binding affinity.
Key Findings from Biotinylation Studies of ω-Conotoxin MVIID
| Modified Residue | Effect on Binding Affinity | Reference |
| Lysine-10 (Lys10) | ~500-fold decrease | nih.gov |
This pronounced effect at Lys10 suggests its side chain is either directly involved in a crucial interaction with the channel or that the addition of the bulky biotin group in this region sterically hinders the proper docking of the toxin. nih.gov
Analysis of Structural Determinants Influencing Channel Blockade Efficacy
The efficacy of channel blockade by ω-conotoxin MVIID is intrinsically linked to its three-dimensional structure. The peptide is characterized by a compact, stable fold stabilized by three disulfide bonds, which form a cysteine knot motif. nih.govnih.gov This rigid scaffold presents several loops to the solvent, which contain the key residues for channel interaction.
The blockade of N-type calcium channels by ω-conotoxins is thought to occur via a direct pore-blocking mechanism. nih.gov The toxin binds to the extracellular vestibule of the channel, physically occluding the ion pathway. The structural determinants of MVIID that influence this blockade include:
The Rigid Cysteine Knot Scaffold: This provides a stable platform for the presentation of the binding residues.
Surface-Exposed Residues: The side chains of key residues, such as Tyr13 and Lys10, are positioned on the molecular surface, allowing for direct interaction with the channel. The high mobility of the loop containing Tyr13 might allow for an induced fit upon binding. nih.gov
Synthetic and Engineering Approaches for Omega Conotoxin Mviid and Analogues
Chemical Synthesis Methodologies for Native and Modified Peptides
The chemical synthesis of ω-conotoxin MVIID, a 26-amino acid peptide with three disulfide bonds, is a multi-step process primarily achieved through solid-phase peptide synthesis (SPPS) followed by oxidative folding.
Oxidative Folding: Following the assembly of the linear peptide and its cleavage from the resin, the most critical step is oxidative folding to form the three specific and essential disulfide bonds that define its native three-dimensional structure and biological activity. The correct disulfide bridging for ω-conotoxins is Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6 (Cys residues at positions 1, 8, 15, 16, 20, 25).
A key challenge is controlling the oxidation to prevent the formation of misfolded isomers. Several strategies are used:
Random Oxidation: In this approach, the reduced linear peptide is exposed to an oxidizing environment, such as air oxidation, often in the presence of redox-shuffling reagents like reduced (GSH) and oxidized (GSSG) glutathione. researchgate.net The ratio of GSH/GSSG, pH, temperature, and the presence of co-solvents can be optimized to favor the formation of the correctly folded isomer. researchgate.net However, yields can be variable; the in vitro folding efficiency of ω-conotoxin MVIID under specific redox conditions has been reported to be approximately 28%.
Directed Folding: To improve the yield and specificity of disulfide bond formation, regioselective strategies are employed. A semi-directed synthesis of ω-conotoxin MVIID has been demonstrated using a combination of different cysteine-thiol protecting groups. nih.gov In this method, four cysteines are protected with an acid-labile group (like Trityl, Trt) and two are protected with the more stable Acetamidomethyl (Acm) group. After cleavage, the four unprotected cysteines undergo random oxidation, which predominantly forms a single, stable two-disulfide intermediate. The final, third disulfide bond is then formed in a directed manner by iodine-mediated oxidation of the two S-Acm protected cysteine residues. nih.gov
In nature, the folding of conotoxins is an enzyme-assisted process within the endoplasmic reticulum of the cone snail's venom duct, involving enzymes like protein disulfide isomerase (PDI). nih.gov In vitro studies have shown that PDI can catalyze the folding of ω-conotoxins, and that the mature peptide sequence itself contains sufficient information to guide the correct disulfide pairing.
Rational Design of Peptide Analogues for Modulated Activity
The rational design of ω-conotoxin MVIID analogues aims to understand its structure-activity relationships (SAR) and to engineer peptides with improved properties, such as enhanced selectivity for specific calcium channel subtypes or increased stability. nih.gov While much of the detailed SAR work has been performed on the highly homologous ω-conotoxins MVIIA and GVIA, the principles are directly applicable to MVIID due to their shared structural fold. nih.govmdpi.com
The structure of ω-conotoxins is defined by a compact cystine-knot motif and four loops. mdpi.com Key findings from SAR studies on related ω-conotoxins that inform the design of MVIID analogues include:
Key Residues: Specific amino acids, particularly in the loops, are critical for binding to the calcium channel. For many ω-conotoxins, a tyrosine residue at position 13 (Tyr13) is essential for high-affinity binding. nih.gov Alanine (B10760859) substitution scanning, where individual amino acids are replaced by alanine, is a common technique to identify such critical residues. hilarispublisher.com
Loop Structure: The loops connecting the cysteine framework are the primary determinants of binding specificity. core.ac.uk Altering the length or sequence of these loops can modulate the peptide's affinity and selectivity for different CaV channel subtypes (e.g., N-type vs. P/Q-type). nih.gov
Electrostatic Interactions: Positively charged residues, such as lysine (B10760008) and arginine, often play a significant role in the toxin's interaction with the channel. core.ac.uk Interestingly, unlike most other ω-conotoxins that possess a critical lysine at position 2, ω-conotoxin MVIID naturally lacks this residue, indicating a different pattern of interaction with the channel. mdpi.com
By systematically modifying the primary sequence based on these principles, researchers can design analogues of MVIID with potentially altered pharmacological profiles.
Combinatorial Synthesis and High-Throughput Screening Strategies for Novel Scaffolds
To explore the structure-activity landscape more efficiently, combinatorial chemistry and high-throughput screening (HTS) methods are employed. These strategies allow for the rapid generation and evaluation of large libraries of peptide analogues.
A combinatorial method has been successfully developed for the synthesis of analogues of the related ω-conotoxin MVIIC. acs.org This approach involves:
Library Synthesis: Multiple MVIIC analogues were synthesized in parallel using SPPS.
Random Oxidation: The mixture of linear peptides was subjected to a random air oxidation step to facilitate folding.
Screening: The resulting library of folded peptides was then screened in binding assays to identify analogues with desired properties, such as increased selectivity for P/Q-type over N-type calcium channels.
This methodology demonstrates that a combinatorial approach is feasible for generating and identifying active conotoxin analogues with novel properties. Furthermore, the development of high-throughput 'semi-purification' methods can accelerate the preparation of conotoxin libraries for rapid SAR studies, allowing for the direct identification of active compounds from screening assays. hilarispublisher.com
Development of Non-Peptide Mimetics and Peptidomimetics
While potent, peptide-based molecules like ω-conotoxin MVIID face challenges such as poor oral bioavailability and metabolic instability, which has spurred the development of small, non-peptide molecules (peptidomimetics) that mimic their function. mdpi.comresearchgate.net The goal is to design compounds that replicate the spatial arrangement of the key amino acid side chains responsible for biological activity but are built on a more drug-like, non-peptide scaffold.
Research, primarily focused on mimicking ω-conotoxins MVIIA and GVIA, has identified several key amino acids (e.g., Tyr, Lys, Arg) whose side chains are crucial for binding to the N-type calcium channel. researchgate.net Various scaffolds have been designed to present these mimicked side chains in the correct three-dimensional orientation:
Dendritic Scaffolds: Alkylphenyl ether-based and quinolinone-based structures have been used to create dendroid molecules that mimic three key amino acids of ω-conotoxin MVIIA. nih.govnih.gov
Anthranilamide Scaffolds: These structures have been used to create mimetics of ω-conotoxin GVIA, with some compounds showing modest inhibitory effects on CaV2.2 channels. core.ac.ukresearchgate.net
Benzothiazole Scaffolds: This core structure has also been explored for the development of ω-conotoxin mimetics. nih.gov
These peptidomimetic approaches have successfully generated small molecules that can bind to neuronal calcium channels at low micromolar concentrations, providing valuable leads for the development of novel channel blockers. researchgate.netnih.gov
Production and Application of Biotinylated Derivatives as Research Probes
To facilitate the study of N-type calcium channels, ω-conotoxin MVIID has been chemically modified to create high-affinity probes. Biotinylation, the process of attaching a biotin (B1667282) molecule to the peptide, is a common strategy. nih.gov Biotinylated toxins can be used in conjunction with streptavidin conjugated to fluorescent dyes, enzymes, or electron-dense particles for a wide range of applications, including fluorescence microscopy, immunoassays, and receptor localization studies. hilarispublisher.comnih.gov
The preparation of biotinylated ω-conotoxin MVIID has been described, with several derivatives created by targeting different amino groups on the peptide. nih.gov The effect of biotinylation on the peptide's binding affinity was found to be dependent on the site of modification.
| Modification Site | Effect on Affinity |
|---|---|
| N-terminal α-amino group | ~10-fold decrease |
| Lysine 10 (Lys10) | ~500-fold decrease |
| Lysine 24 (Lys24) | ~10-fold decrease |
The significant loss of affinity upon derivatization at the Lys10 residue suggests that this part of the molecule is critical for its interaction with the calcium channel receptor. nih.gov In contrast, biotinylation at the N-terminus or Lys24 results in probes that retain high affinity, making them valuable and well-defined reagents for neuropharmacological research. nih.gov
Peptide Macrocyclization and Other Post-Translational Modifications for Stability and Function
Engineering strategies such as macrocyclization and the introduction of post-translational modifications (PTMs) are used to enhance the stability, function, and synthetic accessibility of conotoxins.
Peptide Macrocyclization: While native ω-conotoxins are linear peptides stabilized by a knot of disulfide bonds, backbone cyclization (linking the N- and C-termini) can confer additional stability. Research on ω-conotoxin MVIIA has shown that macrocyclization can not only improve stability against thermal and acid treatment but can also introduce novel functions. nih.govnih.gov By cyclizing the peptide, researchers successfully converted the calcium channel blocker into a potent antimicrobial peptide, demonstrating that backbone topology can be engineered for a gain-of-function. nih.gov
Post-Translational Modifications (PTMs): Natural conotoxins often feature PTMs, the most common being C-terminal amidation. scialert.netnih.gov This modification is often crucial for biological activity. Synthetic strategies routinely incorporate a C-terminal amide.
Interestingly, the biosynthetic precursor to amidated ω-conotoxin MVIIA contains a C-terminal glycine (B1666218) residue, which is enzymatically cleaved to generate the final amide. rcsb.org Studies have shown that synthesizing ω-MVIIA with this terminal glycine still attached (ω-MVIIA-Gly) significantly improves the in vitro folding efficiency from ~50% for the mature amidated peptide to over 80%. rcsb.org This suggests that the precursor sequence can play a role in facilitating correct folding, a principle that can be exploited in synthetic strategies for MVIID.
Other modifications, such as attaching alkyl chains via reductive amination to the lysine residues of ω-conotoxin MVIIA, have been shown to induce self-assembly into micelles, which can improve the peptide's stability in serum. d-nb.info These engineering approaches highlight the potential to fine-tune the properties of ω-conotoxin MVIID for specific applications.
Preclinical Pharmacological Investigations of Omega Conotoxin Mviid
In Vitro Studies on Primary Neuronal Cultures and Heterologous Expression Systems
In vitro investigations have begun to elucidate the specific interactions of omega-conotoxin MVIID with neuronal components at a cellular level.
Synaptosomal Calcium Uptake Assays
Studies utilizing synaptosomes, which are isolated presynaptic terminals, have provided insights into the effect of this compound on calcium influx. In preparations from both rat and chicken central nervous systems, this compound has been shown to inhibit potassium-induced calcium uptake. nih.gov A significant finding is that at a concentration of 1 microM, this compound inhibited 60% of the calcium uptake by these synaptosomes. nih.gov This suggests a potent inhibitory effect on certain types of voltage-dependent calcium channels present in these preparations. It has been noted that this compound exhibits a greater discrimination against the N-type calcium channel subtype compared to other omega-conotoxin variants, suggesting it may be a valuable tool for studying non-L- and non-N-type calcium channels. researchgate.net
Table 1: Effect of this compound on Synaptosomal Calcium Uptake
| Preparation | Concentration | % Inhibition of Ca2+ Uptake | Reference |
|---|---|---|---|
| Rat and Chicken Synaptosomes | 1 µM | 60% | nih.gov |
Neuronal Excitability and Neurotransmission Modulation
The modulation of neurotransmission by this compound has been evaluated in the mouse diaphragm preparation. In this model, omega-MVIID was found to block transmitter release with an IC50 of 1.4 µM. uba.ar This indicates its ability to interfere with the process of neurotransmitter release at the neuromuscular junction. While a phenotypic screening study in cultured primary neurons included this compound, specific data on its effects on neuronal excitability from this research have not been detailed. biorxiv.org
Table 2: Inhibitory Concentration of this compound on Neurotransmitter Release
| Preparation | IC50 | Reference |
|---|---|---|
| Mouse Diaphragm | 1.4 µM | uba.ar |
In Vivo Studies in Animal Models of Neurological Conditions
The in vivo effects of this compound are less characterized than its in vitro actions.
Assessment of Modulatory Effects on Central and Peripheral Nervous System Function
There is currently a lack of specific published research detailing the modulatory effects of this compound on the central and peripheral nervous system function in vivo.
Investigation of Therapeutic Potential in Animal Models of Neuropathic Pain
Specific studies investigating the therapeutic potential of this compound in animal models of neuropathic pain have not been identified in the current body of scientific literature.
Studies on Neuroprotective Effects in Models of Ischemic Brain Injury
There are no specific studies available that have investigated the neuroprotective effects of this compound in animal models of ischemic brain injury.
Evaluation in Other Relevant Disease Models (e.g., spinal cord injury in rodents)
Currently, there is a notable absence of published research evaluating the effects of this compound in rodent models of spinal cord injury. The majority of in vivo preclinical research on conotoxins for this indication has centered on other members of the omega-conotoxin family, such as ω-conotoxin MVIIA (ziconotide) and ω-conotoxin MVIIC. frontiersin.orgnih.gov These studies have demonstrated the potential for N-type calcium channel blockers to offer neuroprotection and reduce neuropathic pain following spinal cord injury. frontiersin.orgnih.gov
While direct in vivo data for ω-conotoxin MVIID in spinal cord injury is not available, its pharmacological profile has been characterized in vitro. This compound, identified from the venom of the marine snail Conus magus, is known to be a blocker of voltage-gated calcium channels. nih.govnih.gov Specifically, it has been shown to block N-type and P/Q-type calcium channels. nih.gov In preclinical in vitro models, ω-conotoxin MVIID has demonstrated the ability to inhibit calcium current in central neurons of goldfish and to block voltage-sensitive calcium uptake in synaptosomes.
The therapeutic potential of other ω-conotoxins in spinal cord injury is linked to their ability to prevent the massive influx of calcium into neurons that occurs following the initial trauma. This calcium overload is a key trigger for a cascade of secondary injury mechanisms, including excitotoxicity, inflammation, and apoptosis, which lead to further neuronal death and functional loss. frontiersin.orgnih.gov Given that ω-conotoxin MVIID also targets voltage-gated calcium channels, it could theoretically offer similar neuroprotective benefits. However, without in vivo studies in relevant models like spinal cord injury, its efficacy and potential remain speculative.
Comparative Pharmacology of this compound with Other Conotoxins in Preclinical Models
The pharmacological profile of ω-conotoxin MVIID has been most directly compared to that of ω-conotoxin MVIIC in preclinical in vitro models, revealing both similarities and notable differences in their interactions with voltage-gated calcium channels. A key study conducted in bovine adrenal chromaffin cells provided a detailed comparison of their binding affinities and functional effects. nih.gov
In competitive binding assays using membranes from bovine adrenal medulla, ω-conotoxin MVIID displaced the binding of radiolabeled ω-conotoxin GVIA with an IC50 value of approximately 100 nM, whereas ω-conotoxin MVIIC was more potent with an IC50 of about 4 nM. nih.gov Conversely, when radiolabeled ω-conotoxin MVIIC was used, it was displaced by unlabeled MVIIC and MVIID with IC50 values of around 30 nM and 80 nM, respectively. nih.gov These findings suggest differences in their binding sites or affinities for the calcium channel subtypes present in this tissue.
Functionally, both ω-conotoxin MVIID and MVIIC were effective in blocking potassium-evoked calcium entry and subsequent catecholamine secretion from bovine chromaffin cells. At a concentration of 1 µM, both toxins produced a substantial blockade of approximately 70%. nih.gov This is in contrast to the N-type selective ω-conotoxin MVIIA and ω-conotoxin GVIA, which at the same concentration, only inhibited calcium uptake by about 25%. nih.gov This highlights the significant activity of MVIID and MVIIC against the P/Q-type calcium channels that are predominant in this cell type.
A notable difference in their functional blockade was the reversibility. The blockade of barium currents (IBa) by ω-conotoxin MVIID showed partial and quick recovery upon washout. nih.gov In contrast, the blockade by ω-conotoxin MVIIC was not reversed by washout, indicating a more persistent interaction with the channel. nih.gov
The table below summarizes the comparative data for ω-conotoxin MVIID and other ω-conotoxins from the study in bovine chromaffin cells. nih.gov
| Conotoxin | Displacement of [¹²⁵I]ω-conotoxin GVIA (IC₅₀) | Displacement of [¹²⁵I]ω-conotoxin MVIIC (IC₅₀) | Inhibition of K⁺-evoked ⁴⁵Ca²⁺ Entry (at 1 µM) | Inhibition of K⁺-evoked Catecholamine Secretion (at 1 µM) | Reversibility of IBa Blockade |
| ω-conotoxin MVIID | ~100 nM | ~80 nM | ~70% | ~70% | Partial, quick recovery |
| ω-conotoxin MVIIC | ~4 nM | ~30 nM | ~70% | ~70% | Irreversible |
| ω-conotoxin GVIA | ~0.1 nM | ~1200 nM | ~25% | No significant reduction | Irreversible |
| ω-conotoxin MVIIA | Not Reported | Not Reported | ~25% | Not Reported | Reversible |
When placed in the broader context of other well-studied ω-conotoxins, the profile of MVIID appears to be that of a mixed N- and P/Q-type channel blocker, similar to MVIIC. This contrasts with the high selectivity of ω-conotoxin GVIA and ω-conotoxin MVIIA (ziconotide) for N-type channels, and the high selectivity of ω-conotoxin CVID for N-type over P/Q-type channels. mdpi.comnih.gov The analgesic and neuroprotective effects of MVIIA and CVID in various rodent models of pain and ischemia are primarily attributed to their potent blockade of N-type channels in the central nervous system. mdpi.comnih.gov The broader blocking profile of MVIID, including P/Q-type channels, suggests its effects in vivo could be more complex, potentially impacting a wider range of neurotransmitter systems. However, the lack of in vivo data for ω-conotoxin MVIID in any disease model makes direct comparisons of its efficacy and therapeutic potential with other conotoxins impossible at this time.
Applications of Omega Conotoxin Mviid As a Neuroscience Research Tool
Utilization for Voltage-Gated Calcium Channel Classification and Subtype Delineation
Omega-conotoxin MVIID plays a significant role in the classification and delineation of VGCC subtypes. Unlike other ω-conotoxins that primarily target N-type (CaV2.2) channels, ω-CgTx MVIID exhibits a broader and more complex binding profile. nih.govresearchgate.net It has been shown to target voltage-gated calcium channels other than the N-subtype and displays a notable discrimination against the N-type channel compared to other variants. nih.gov This characteristic makes it particularly useful for identifying and characterizing calcium channel subtypes that are not of the L- or N-subclasses. nih.gov
Research has demonstrated that ω-CgTx MVIID, along with ω-CgTx MVIIC, can block P/Q-type and N-type channels. uba.ar The differential sensitivity of various neuronal preparations to ω-CgTx MVIID and other conotoxins, such as the highly N-type selective ω-conotoxin GVIA, allows researchers to pharmacologically dissect the contribution of different calcium channel subtypes to specific physiological responses. uba.ar For instance, in studies on transmitter release at the mouse diaphragm, ω-CgTx MVIID was shown to strongly reduce neurotransmitter release, a process where the selective N-type blocker ω-CgTx GVIA was ineffective, highlighting the involvement of non-N-type channels. uba.ar
The unique specificity of ω-CgTx MVIID has led to the suggestion that different sequence variants of ω-conotoxins from the same venom may be tailored to interact optimally with distinct molecular variants of calcium channels. nih.gov This concept positions ω-conotoxin MVIID and its analogs as crucial ligands for the discovery and characterization of novel calcium channel subtypes. nih.gov
Probes for Investigating Calcium Channel Subtype Distribution in Tissues
The ability to label and visualize the location of specific ion channels is crucial for understanding their roles in different tissues and neuronal circuits. Biotinylated derivatives of ω-conotoxin MVIID have been developed to serve as high-affinity probes for this purpose. nih.gov These modified toxins can be used in conjunction with streptavidin conjugated to various reporter molecules (e.g., fluorescent dyes, enzymes, or electron-dense particles) to map the distribution of their binding sites in neuronal tissue. nih.gov
The preparation of these biotinylated probes involves chemically attaching a biotin (B1667282) molecule to the conotoxin. nih.gov Studies have shown that while biotinylation can slightly decrease the affinity of the toxin for its receptor, high-affinity derivatives can be produced. nih.gov Interestingly, the site of biotinylation on ω-CgTx MVIID is critical; derivatization at the Lys10 residue resulted in a significant 500-fold decrease in affinity, suggesting this region is important for receptor binding. nih.gov This information is valuable not only for designing effective probes but also for understanding the structure-activity relationship of the toxin.
The use of these probes in techniques like fluorescence microscopy, electron microscopy, and immunological assays allows for the detailed visualization of calcium channel subtype localization at the cellular and subcellular levels. nih.gov
Research into Presynaptic Function and Neurotransmitter Release Mechanisms
Voltage-gated calcium channels at the presynaptic terminal are fundamental to the process of neurotransmitter release. nih.govmdpi.com The influx of calcium through these channels triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. mdpi.com this compound, with its ability to block specific subtypes of presynaptic calcium channels, serves as a powerful tool to investigate these mechanisms. smartox-biotech.com
By applying ω-CgTx MVIID to neuronal preparations, researchers can selectively inhibit certain calcium channel subtypes and observe the resulting effect on neurotransmitter release. uba.ar For example, studies have shown that ω-CgTx MVIID, along with ω-CgTx MVIIC, effectively inhibits neurotransmitter release at the neuromuscular junction, a process where N-type channels are not the primary players. uba.ar This contrasts with the actions of ω-CgTx GVIA, a selective N-type channel blocker, which has little effect in this system. uba.ar
The differential blockade of neurotransmitter release by various ω-conotoxins provides critical insights into the specific roles of different calcium channel subtypes in synaptic transmission at various synapses. This allows for a detailed understanding of how presynaptic calcium dynamics are regulated and how they contribute to synaptic plasticity and information processing in the nervous system.
Applications in Developmental Neurobiology Studies of Calcium Channel Expression
The expression and distribution of ion channels, including VGCCs, change dynamically throughout neuronal development. These changes are critical for processes such as neuronal migration, differentiation, and synapse formation. The selective nature of ω-conotoxins makes them valuable for studying the developmental expression patterns of different calcium channel subtypes.
While specific studies focusing solely on ω-CgTx MVIID in developmental neurobiology are not extensively detailed in the provided results, the principles of using conotoxins as probes apply. By using labeled ω-CgTx MVIID at different developmental stages, researchers could theoretically map the emergence and localization of the calcium channel subtypes it targets. This approach would provide insights into the functional roles of these specific channels during the maturation of the nervous system. The development of biotinylated derivatives of ω-conotoxins, including MVIID, provides a practical means to carry out such investigations. nih.gov
Utility in Radioligand Binding Assays and Autoradiography for Receptor Localization
Radioligand binding assays and autoradiography are powerful techniques used to quantify and map the distribution of receptors and ion channels in tissues. nih.govrevvity.com These methods rely on the use of a radiolabeled ligand that binds with high affinity and specificity to the target of interest.
While the search results primarily mention the use of radiolabeled ω-conotoxins like [¹²⁵I]ω-conotoxin GVIA and [¹²⁵I]ω-conotoxin MVIIC for these assays, the principles are directly applicable to ω-CgTx MVIID. nih.govrcsb.org A radiolabeled version of ω-CgTx MVIID could be used to:
Determine Receptor Density (Bmax) and Affinity (Kd): By performing saturation binding assays with radiolabeled ω-CgTx MVIID on brain membrane preparations, researchers can quantify the number of binding sites and the affinity of the toxin for its target channels. revvity.com
Map Receptor Distribution: Autoradiography using tissue sections incubated with radiolabeled ω-CgTx MVIID can reveal the precise anatomical localization of its binding sites within the brain and other neuronal tissues. nih.gov This provides a visual map of where the channels targeted by ω-CgTx MVIID are expressed.
Characterize Novel Ligands: Competition binding assays, where a non-radiolabeled compound is used to displace the binding of radiolabeled ω-CgTx MVIID, can be used to determine the affinity of new, unlabeled molecules for the same binding site. revvity.com
The development of biotinylated ω-CgTx MVIID also offers an alternative to radioactivity for receptor localization studies. nih.gov
Development of Novel Assays for Calcium Channel Modulators
The unique pharmacological profile of ω-CgTx MVIID makes it a valuable component in the development of novel assays for screening and characterizing new calcium channel modulators. These assays are crucial for drug discovery efforts aimed at identifying compounds that can selectively target specific calcium channel subtypes.
This compound can be utilized in several assay formats:
Competition Binding Assays: As mentioned previously, radiolabeled or biotinylated ω-CgTx MVIID can be used in binding assays to screen for compounds that compete for the same binding site on the calcium channel. nih.govrevvity.com
Functional Assays: In functional assays, such as those measuring calcium influx or neurotransmitter release, ω-CgTx MVIID can be used as a reference antagonist to validate the assay and to help determine the mechanism of action of novel compounds. uba.ar For instance, if a new compound's effect is blocked by ω-CgTx MVIID, it suggests that the compound acts on the same or a related site on the channel.
Antibody-Based Assays: The development of antibodies against conotoxins, such as those raised against ω-conotoxin MVIIA, provides a framework for creating immunological assays like ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov Similar assays could be developed for ω-CgTx MVIID to quantify the peptide itself, which is useful in various research contexts.
The use of ω-CgTx MVIID in these diverse assay formats facilitates the identification and characterization of new molecules with therapeutic potential for conditions involving calcium channel dysfunction.
Future Research Directions and Preclinical Therapeutic Potential of Omega Conotoxin Mviid
Advanced Structural Biology Approaches for Receptor-Ligand Complex Elucidation
A precise understanding of the interaction between ω-conotoxin MVIID and the CaV2.2 channel is fundamental for rational drug design. mdpi.com High-resolution structural techniques are critical to unraveling the molecular details of this binding.
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the architecture of voltage-gated calcium channels. For instance, cryo-EM structures of the human CaV2.2 channel in complex with the related ω-conotoxin MVIIA (Ziconotide) have been resolved, revealing the intricate network of interactions. rcsb.orgnih.gov These studies show that the conotoxin binds to a composite site formed by the P1 and P2 helices that support the selectivity filter and extracellular loops of the channel's α1 subunit. rcsb.orgnih.gov Such detailed structural maps provide a template for understanding how ω-conotoxin MVIID, which shares high sequence homology with MVIIA, engages its target. researchgate.netuq.edu.au
Nuclear Magnetic Resonance (NMR) spectroscopy has also been instrumental in determining the three-dimensional structure of ω-conotoxin MVIID in solution. researchgate.net NMR studies have revealed a compact, folded structure stabilized by three disulfide bonds, which is a characteristic of the ω-conotoxin family. researchgate.netnih.gov These studies also highlight a flexible binding loop that is critical for receptor interaction. nih.gov Dynamic NMR studies can further characterize the conformational changes that both the toxin and the channel undergo upon binding. nih.govresearchgate.net
Future research will likely involve obtaining a high-resolution cryo-EM structure of the CaV2.2 channel specifically in complex with ω-conotoxin MVIID. This would illuminate the precise atomic interactions and explain the subtle differences in binding and function observed between MVIID and other ω-conotoxins. uq.edu.au
Design and Development of Next-Generation Analogues with Superior Selectivity and Efficacy
While ω-conotoxin MVIID is a potent CaV2.2 blocker, the development of analogues aims to improve its therapeutic profile by enhancing selectivity and efficacy. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, identifying key amino acid residues responsible for binding and activity. mdpi.commdpi.com
Researchers have synthesized and tested numerous analogues of related ω-conotoxins, such as MVIIA and MVIIC, providing a roadmap for modifying MVIID. nih.gov For example, combinatorial methods have been used to create libraries of MVIIC analogues, some of which exhibited higher selectivity for P/Q-type calcium channels. nih.gov Similar strategies can be applied to MVIID to fine-tune its selectivity for the N-type channel.
One approach involves creating hybrid peptides. By splicing loop sequences from different ω-conotoxins, researchers can probe the function of specific regions and engineer peptides with desired properties. uq.edu.au Another strategy is the chemical modification of the peptide, such as myristoylation—the attachment of a myristoyl lipid chain. A myristoylated analogue of ω-conotoxin MVIIA demonstrated a longer duration of efficacy and reduced side effects in preclinical models. mdpi.com
The development of non-peptide mimetics is also an active area of research. These small molecules are designed to mimic the key binding elements of the conotoxin but may offer advantages in terms of oral bioavailability and stability. nih.gov Alkylphenyl ether-based analogues have been designed to mimic three key amino acids of ω-conotoxin MVIIA and have shown activity at the human N-type calcium channel. nih.gov
| Analogue Strategy | Objective | Example Compound/Approach | Key Findings |
| Combinatorial Synthesis | Enhance selectivity | MVIIC Analogues | Generation of 47 analogues, with some showing higher selectivity for P/Q-type calcium channels. nih.gov |
| Chemical Modification | Improve duration and reduce side effects | Myristoylated MVIIA | Self-assembled into nanostructures, prolonging analgesic effects and reducing tremors in mice. mdpi.com |
| Non-peptide Mimetics | Improve bioavailability and stability | Alkylphenyl Ether-Based Analogues | Mimicked key residues of MVIIA, with IC50 values of 2.7 and 3.3 µM at the human N-type channel. nih.gov |
| Hybrid Peptides | Probe structure-function relationships | MVIIA/MVIIC Loop Splice Hybrids | Helped identify residues important for N-type versus P/Q-type channel binding. uq.edu.au |
This table is interactive. Click on the headers to sort the data.
Exploration of Novel Preclinical Therapeutic Avenues Beyond Pain and Ischemia
The role of N-type calcium channels extends beyond nociception and ischemic cell death, suggesting a broader therapeutic potential for ω-conotoxin MVIID. mdpi.comnih.gov
One promising area is neuroprotection in spinal cord injury (SCI) . Excessive calcium influx is a key mechanism of secondary injury following SCI. nih.gov The related ω-conotoxin MVIIC has been shown to be neuroprotective in animal models of SCI, reducing apoptosis and improving functional recovery. nih.gov Given that MVIID also targets N-type calcium channels involved in neurotransmitter release associated with secondary injury, it is a strong candidate for investigation in SCI models. frontiersin.org
Another potential application is in certain neurological or psychiatric disorders where N-type calcium channel dysfunction is implicated. While this area is less explored for MVIID specifically, the principle is sound. The approved drug Ziconotide (ω-conotoxin MVIIA) has been associated with neuropsychiatric side effects, highlighting the influence of N-type channel blockade on the central nervous system. nih.gov Future research could explore whether carefully designed MVIID analogues with specific central nervous system penetration and binding kinetics could have therapeutic effects in conditions like epilepsy or anxiety, where modulation of neuronal excitability is a key therapeutic strategy.
Furthermore, ω-conotoxins could be valuable tools in studying the role of N-type calcium channels in other physiological processes, potentially uncovering new therapeutic targets.
Integration with Computational Biology and Artificial Intelligence for Peptide Design
The complexity and cost of synthesizing and testing peptide analogues make in silico methods indispensable for modern drug discovery. nih.govmdpi.com Computational biology and artificial intelligence (AI) are revolutionizing the design of novel peptides like ω-conotoxin MVIID. nih.govasannslab.com
Molecular dynamics (MD) simulations are used to model the dynamic behavior of ω-conotoxin MVIID and its interaction with the CaV2.2 channel. nih.govmdpi.com These simulations can predict how specific mutations might affect the peptide's structure, stability, and binding affinity, thereby guiding the design of more potent and selective analogues. uq.edu.au Homology modeling, using existing structures like the CaV1.1 channel as a template, has already been used to create models of the CaV2.2 channel for docking studies with ω-conotoxins. uq.edu.au
Machine learning (ML) and deep learning (DL) algorithms can be trained on existing data of conotoxin sequences and their known activities to predict the properties of new, hypothetical peptides. nih.govbohrium.com These AI models can screen vast virtual libraries of potential analogues much faster than physical experimentation. researchgate.net Generative AI models can go a step further, designing entirely new peptide sequences (de novo design) that are optimized for specific properties, such as high affinity for the CaV2.2 channel and minimal off-target effects. asannslab.comarxiv.org For example, a universal deep learning framework named CreoPep has been developed for target-specific peptide design and optimization. arxiv.org
The integration of these computational approaches creates a powerful cycle: AI models propose novel peptide candidates, which are then synthesized and tested experimentally. The experimental results are then fed back into the models to improve their predictive accuracy for the next round of design. bohrium.com This iterative process accelerates the development of next-generation ω-conotoxin MVIID analogues with superior therapeutic profiles.
Q & A
What are the key structural determinants of omega-conotoxin MVIID that influence its selectivity for N-type vs. P/Q-type calcium channels?
Answer:
this compound’s selectivity is governed by specific residues in its loop regions and disulfide framework. Structural studies using NMR and mutagenesis reveal that residues in the second loop (e.g., Tyr<sup>13</sup>, Lys<sup>14</sup>) and the C-terminal loop (e.g., Arg<sup>21</sup>) are critical for binding to N-type voltage-sensitive calcium channels (VSCCs). Comparative analysis with MVIIA and MVIIC highlights that splice variants or residue substitutions (e.g., Arg<sup>21</sup>→Gln in MVIIC) reduce N-type affinity while enhancing P/Q-type interactions . Methodologically, combining homology modeling, electrophysiology, and competitive binding assays (using <sup>125</sup>I-radiolabeled toxins) can resolve these structure-activity relationships.
How can researchers optimize in vivo dosing regimens for this compound in spinal cord injury (SCI) models?
Answer:
Dose optimization requires balancing neuroprotection with toxicity. In rat SCI models, intrathecal administration of 2.5–20 μM MVIID demonstrated a U-shaped efficacy curve, with 5–10 μM showing maximal reduction in apoptosis (via caspase-3 suppression) and improved locomotor recovery. Critical parameters include:
- Timing : Post-injury administration within 6 hours preserves mitochondrial membrane potential .
- Delivery : Continuous infusion via osmotic pumps ensures stable concentrations, avoiding transient peaks that exacerbate excitotoxicity .
- Validation : Histopathology (TUNEL staining) and glutathione assays confirm antioxidant effects .
What experimental models are most suitable for studying this compound’s neuroprotective mechanisms?
Answer:
- In vitro : Primary neuronal cultures (e.g., rat cortical neurons) exposed to glutamate or H2O2 simulate oxidative stress. Calcium imaging with Fluo-4 AM quantifies VSCC blockade .
- In vivo : Contusion SCI models (e.g., weight-drop in rats) assess functional recovery (BBB score) and histopathology. SHAM controls must account for surgical trauma .
- Ex vivo : Spinal cord slices subjected to oxygen-glucose deprivation (OGD) evaluate acute neuroprotection .
How do contradictory findings on this compound’s efficacy in different injury models arise, and how can they be resolved?
Answer:
Discrepancies often stem from:
- Model variability : Compression vs. contusion SCI models differ in secondary injury cascades.
- Dose timing : Delayed administration (>12 hours post-injury) fails to block early Ca<sup>2+</sup> influx .
- Species differences : Rat vs. mouse models show divergent VSCC expression profiles.
Resolution : Meta-analysis of raw datasets (e.g., calcium flux, lesion volume) across studies, stratified by injury type and dosing parameters, can identify confounding variables. Preclinical trials should standardize protocols using ARRIVE guidelines .
What advanced techniques can elucidate this compound’s dynamic interactions with VSCCs?
Answer:
- Cryo-EM : Resolves toxin-channel binding interfaces at near-atomic resolution.
- Patch-clamp electrophysiology : Single-channel recordings quantify inhibition kinetics (IC50) for N-type (Cav2.2) vs. P/Q-type (Cav2.1) .
- Molecular dynamics simulations : Predict conformational changes in VSCCs upon toxin binding .
How can researchers mitigate off-target effects of this compound in chronic pain studies?
Answer:
- Conotoxin engineering : Cyclization or residue substitution (e.g., D-amino acids) reduces proteolysis and enhances specificity .
- Targeted delivery : Nanoparticle encapsulation or fusion with cell-penetrating peptides (e.g., TAT) localizes effects to injury sites .
- Validation : RNA-seq of dorsal root ganglia post-treatment identifies unintended transcriptomic changes .
What are the limitations of using this compound as a pharmacological tool in synaptic plasticity research?
Answer:
- Reversibility : Unlike small-molecule blockers, MVIID’s binding is irreversible, complicating washout experiments.
- Cross-reactivity : Partial inhibition of R-type (Cav2.3) channels at high doses .
- Compensation : Chronic use upregulates L-type channels (Cav1.2), necessitating dual blockade strategies .
How should researchers design controls to validate this compound’s specificity in calcium imaging studies?
Answer:
- Pharmacological controls : Co-application with selective N-type (e.g., cilnidipine) or P/Q-type (e.g., agatoxin IVA) inhibitors.
- Genetic controls : siRNA knockdown of Cav2.2 in cultured neurons.
- Negative controls : Use of scrambled peptide analogs to rule out nonspecific membrane effects .
What computational approaches predict this compound’s efficacy in human VSCC isoforms?
Answer:
- Homology modeling : Build human Cav2.2 structures using rat templates (PDB: 1T3J).
- Docking simulations (AutoDock Vina) : Screen MVIID against human VSCC mutants (e.g., E738A) linked to channelopathies .
- Machine learning : Train classifiers on toxin-channel affinity datasets to predict cross-species efficacy .
How can contradictory results between in vitro and in vivo neuroprotection assays be reconciled?
Answer:
- Blood-spinal cord barrier (BSCB) penetration : In vitro models lack BSCB, overestimating toxin bioavailability. Measure CSF concentrations via LC-MS post-administration .
- Glial interactions : Astrocytes in vivo sequester toxins via organic anion transporters; co-culture models with astrocytes improve translational relevance .
- Disease progression : Chronic in vivo models better replicate delayed apoptosis pathways absent in acute in vitro systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
